REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]([CH2:13][C:14]([O:16][CH3:17])=[O:15])[CH2:7][NH:8]2)([O-])=O.[H][H]>CO.[Ni]>[NH2:1][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]([CH2:13][C:14]([O:16][CH3:17])=[O:15])[CH2:7][NH:8]2
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C(CNC2=CC=C1)CC(=O)OC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The catalyst was removed by suction
|
Type
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FILTRATION
|
Details
|
filtering
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was immediately reacted further without further purification
|
Name
|
|
Type
|
|
Smiles
|
NC1=C2C(CNC2=CC=C1)CC(=O)OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |